N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is a chemical compound with the molecular formula C16H18N2O2 . This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropanoyl group, and an acetamide group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The cyano group and the acetamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]amino}propanoic acid
- 4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid
Uniqueness
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is a synthetic compound belonging to the acetamide class, characterized by its complex structure that includes a cyano group and a 2,2-dimethylpropanoyl side chain. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C15H16N2O, with a molecular weight of approximately 244.3 g/mol. The structure can be represented as follows:
This compound features a phenyl ring substituted with a cyano group and an acetamide moiety, contributing to its steric properties and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Common methods include:
- Condensation Reactions : Involving the reaction of appropriate amines with acylating agents.
- Cyclization : To form the desired cyclic structures that enhance biological activity.
- Purification Techniques : Such as recrystallization and chromatography to ensure high purity levels.
The biological activity of this compound may involve interactions with specific enzymes or receptors in cellular pathways. The cyano group can act as an electrophile, potentially modifying nucleophilic sites on proteins or other biomolecules.
Pharmacological Studies
Recent studies have shown promising results regarding the anticonvulsant activity of related compounds within the same structural class. For instance, derivatives similar to this compound have been tested in animal models for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ).
Data Table: Anticonvulsant Activity of Related Compounds
Compound ID | Structure | MES Activity (mg/kg) | PTZ Activity (mg/kg) | Toxicity |
---|---|---|---|---|
3 | Cl-H | 100 | 300 | Low |
4 | Cl-Cl | 100 | 300 | Moderate |
5 | Cl-F | 300 | No Effect | Low |
6 | Cl-OH | 100 | 100 | High |
Case Studies
In a study evaluating the anticonvulsant properties of various acetamide derivatives, compounds structurally similar to this compound exhibited significant activity in preventing seizures in rodent models. The results indicated that modifications to the side chains could enhance efficacy while minimizing toxicity.
Stability and Reactivity
Stability studies have indicated that this compound retains its integrity under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its reactivity profile suggests potential applications in drug development targeting specific biological pathways involved in inflammation and cancer progression.
Properties
IUPAC Name |
N-[4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)18-14-7-5-12(6-8-14)9-13(10-17)15(20)16(2,3)4/h5-9H,1-4H3,(H,18,19)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPSQACWWQLSH-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(/C#N)\C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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